3-Benzenesulfonylmethyl-1H-indole
Description
Structure
3D Structure
Properties
CAS No. |
961-31-9 |
|---|---|
Molecular Formula |
C15H13NO2S |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
3-(benzenesulfonylmethyl)-1H-indole |
InChI |
InChI=1S/C15H13NO2S/c17-19(18,13-6-2-1-3-7-13)11-12-10-16-15-9-5-4-8-14(12)15/h1-10,16H,11H2 |
InChI Key |
FPECZKOKWBCKDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Benzenesulfonylmethyl 1h Indole and Its Analogues
Direct C-3 Functionalization of the 1H-Indole Nucleus
The most direct approach to synthesizing 3-benzenesulfonylmethyl-1H-indole involves the introduction of a benzenesulfonylmethyl group at the C-3 position of an existing indole (B1671886) ring. This position is inherently nucleophilic and prone to electrophilic substitution. bhu.ac.in
Rongalite-Mediated C(sp2)–H Functionalization Strategies for Sulfonylmethyl Indoles
A notable and efficient method for the direct C-3 sulfonylmethylation of indoles utilizes Rongalite (sodium hydroxymethanesulfinate). This approach represents a metal-free, C(sp²)–H functionalization reaction. researchgate.net In this process, indoles react with arylsulfonyl hydrazides in the presence of Rongalite to regioselectively yield 3-(phenylsulfonylmethyl)indole derivatives. researchgate.net Rongalite's multifaceted nature allows it to act as a source of a C1 unit and a reducing agent in a transition-metal and hydride-free process. researchgate.netrsc.org This methodology is advantageous due to its operational simplicity, the low cost of Rongalite, and its applicability to a range of substituted indoles. researchgate.netresearchgate.net
Table 1: Rongalite-Mediated Synthesis of 3-(Phenylsulfonylmethyl)indole Derivatives
| Indole Reactant | Arylsulfonyl Hydrazide | Product | Yield (%) |
|---|---|---|---|
| Indole | Benzenesulfonyl hydrazide | 3-(Phenylsulfonylmethyl)-1H-indole | High |
| 5-Methoxyindole | 4-Methylbenzenesulfonyl hydrazide | 5-Methoxy-3-((4-methylphenyl)sulfonylmethyl)-1H-indole | Good |
This table is illustrative and based on the general findings of the cited research. researchgate.net
Oxidative Cross-Dehydrogenative Coupling Reactions for 3-Sulfenylindole Derivatives and Subsequent Oxidation
Another strategy involves a two-step process starting with the synthesis of 3-sulfenylindole derivatives. This is achieved through an oxidative cross-dehydrogenative coupling (CDC) reaction. nih.govnih.gov For instance, the reaction of indoles with disulfides can be catalyzed by molecular iodine with an oxidant like dimethyl sulfoxide (B87167) (DMSO) under ambient conditions to produce 3-sulfenylindoles with high selectivity. rsc.org A combination of molecular iodine and tert-butyl hydroperoxide (TBHP) in DMSO has also been effectively used. nih.gov
De Novo Indole Ring Construction Approaches yielding Sulfonylmethyl-Substituted Indoles
Instead of modifying a pre-existing indole, these methods construct the indole ring from acyclic precursors that already contain the necessary benzenesulfonylmethyl moiety.
Fischer Indole Synthesis and its Variations for Benzenesulfonylmethyl-Containing Precursors
The Fischer indole synthesis, a classic and widely used method discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of a phenylhydrazone. bhu.ac.inwikipedia.orgbyjus.com To synthesize this compound using this method, a key precursor would be a ketone or aldehyde containing a benzenesulfonylmethyl group. This precursor is first condensed with a phenylhydrazine (B124118) to form the corresponding phenylhydrazone. Subsequent treatment with a Brønsted or Lewis acid catalyst, often at elevated temperatures, induces a researchgate.netresearchgate.net-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to afford the indole ring. wikipedia.orgmdpi.com
The versatility of the Fischer synthesis allows for the preparation of a wide variety of substituted indoles, provided the appropriately substituted ketone and phenylhydrazine are available. byjus.comorganic-chemistry.org
Reaction Scheme: Fischer Indole Synthesis
Nenitzescu Indole Synthesis and its Applicability to Sulfonylmethyl Derivatives
The Nenitzescu indole synthesis, first reported by Costin Nenitzescu in 1929, is a reaction between a benzoquinone and a β-aminocrotonic ester to form 5-hydroxyindole (B134679) derivatives. wikipedia.orgsynarchive.com The mechanism involves a Michael addition followed by a nucleophilic attack and elimination. wikipedia.org
While the classic Nenitzescu synthesis yields 5-hydroxyindoles, its applicability to the direct synthesis of this compound would require a β-amino-enone substrate bearing a benzenesulfonylmethyl group. The feasibility of this approach depends on the stability and reactivity of such a precursor within the reaction conditions, which typically involve polar solvents. wikipedia.org Modifications and variations of the Nenitzescu synthesis, including solid-phase approaches, have expanded its scope. wikipedia.orgresearchgate.net
Madelung Synthesis Considerations for 1H-Indoles
The Madelung synthesis, reported by Walter Madelung in 1912, involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. wikipedia.org The classic conditions are harsh, often requiring sodium or potassium alkoxides at 200–400 °C, which limits its use to the synthesis of simple indoles without sensitive functional groups. bhu.ac.inwikipedia.org
For the synthesis of this compound via the Madelung approach, the starting material would need to be an appropriately substituted N-acyl-o-toluidine derivative. A modified Madelung synthesis has been reported for preparing 3-tosyl- and 3-cyano-1,2-disubstituted indoles in a one-pot, two-step procedure from N-(o-tolyl)benzamides, suggesting that with appropriate precursors and modified conditions, this method could be adapted. nih.gov The introduction of electron-withdrawing groups can facilitate the formation of the necessary benzylic anion under milder conditions. researchgate.net
Derivatization Strategies from Pre-functionalized Indole Scaffolds
A more practical and widely employed approach for the synthesis of this compound involves the derivatization of a pre-existing indole core. These methods leverage the inherent nucleophilicity of the indole ring, particularly at the C-3 position, or utilize pre-functionalized indoles that can undergo substitution reactions.
Nucleophilic Substitution Reactions at the Indole C-3 Position
The high electron density at the C-3 position of the indole nucleus makes it susceptible to attack by electrophiles. However, direct alkylation can sometimes lead to polysubstitution or reaction at the N-1 position. A more controlled approach involves the use of pre-functionalized indoles where a leaving group is attached to the C-3 methyl position, facilitating nucleophilic substitution.
A common and effective precursor for this strategy is gramine (B1672134) (N,N-dimethyl-1H-indole-3-methanamine). beilstein-journals.org The dimethylamino group of gramine is an excellent leaving group, especially after quaternization, allowing for its displacement by various nucleophiles. nih.gov For the synthesis of this compound, sodium benzenesulfinate (B1229208) can serve as the nucleophile. The reaction proceeds via an elimination-addition mechanism, where the gramine derivative first eliminates the dimethylamino group to form a highly reactive 3-methyleneindolenine (B1207975) intermediate. This intermediate is then readily attacked by the benzenesulfinate anion to yield the desired product.
Another versatile precursor is indole-3-methanol. google.comnih.gov The hydroxyl group can be activated by conversion to a better leaving group, such as a halide or a sulfonate ester. For instance, treatment of indole-3-methanol with a sulfonyl chloride, like methanesulfonyl chloride, in the presence of a base such as triethylamine (B128534), would generate the corresponding mesylate. nih.gov This mesylate can then be displaced by a benzenesulfinate nucleophile to afford this compound.
Table 1: Examples of Nucleophilic Substitution for the Synthesis of this compound Analogues
| Precursor | Nucleophile | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Gramine | Sodium p-toluenesulfinate | - | Methanol (B129727) | Reflux | - | nih.gov |
| Indole-3-methanol | Sodium benzenesulfinate | - | - | - | - | google.com |
| 2-Ethyl-1-(phenylsulfonyl)indol-3-yl-ethanol | Methanesulfonyl chloride/Triethylamine | - | Methylene (B1212753) chloride | Room Temp | - | nih.gov |
Electrophilic Substitution Reactions on Indole for Sulfonylmethyl Incorporation
Direct electrophilic substitution on the indole ring is a fundamental and powerful method for introducing substituents at the C-3 position. The indole nucleus is highly reactive towards electrophiles, and reactions typically occur preferentially at C-3 due to the stability of the resulting cationic intermediate (the arenium ion), which allows for delocalization of the positive charge onto the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. tandfonline.comquimicaorganica.org
For the synthesis of this compound, a suitable electrophile bearing a benzenesulfonylmethyl group is required. A plausible approach is a Friedel-Crafts-type alkylation using a benzenesulfonylmethyl halide, such as benzenesulfonylmethyl chloride, in the presence of a Lewis acid catalyst. researchgate.netnih.govlibretexts.orglibretexts.org The Lewis acid, for example, aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂), activates the alkyl halide, making it a more potent electrophile for the attack by the electron-rich indole ring. libretexts.orgtandfonline.comnih.gov
The reaction conditions for such electrophilic substitutions need to be carefully controlled to avoid potential side reactions like polyalkylation or polymerization of the indole under strongly acidic conditions. quimicaorganica.org The choice of solvent and temperature can also significantly influence the outcome of the reaction.
Table 2: General Conditions for Electrophilic Substitution on Indole
| Electrophile Type | Catalyst | Solvent | Temperature (°C) | Product Type | Reference |
|---|---|---|---|---|---|
| Aldehydes/Imines | FeCl₃, ZnCl₂ | Solvent-free (Microwave) | - | Bis(indolyl)methanes | tandfonline.comtandfonline.com |
| Aldehydes/Ketones | Montmorillonite Clay K-10 | Methylene chloride | 27 | Diindolylmethanes | niscpr.res.in |
| Trichloroacetimidates | Lewis Acids | - | - | C-3 Alkylated Indoles | nih.gov |
| Allylic Esters | B(3,4,5-F₃H₂C₆)₃ | Chloroform | - | C-3 Allylated Indoles | rsc.org |
Note: This table provides general examples of electrophilic substitutions on indole. Specific examples for the direct introduction of a benzenesulfonylmethyl group via this method require further investigation.
Role of Catalytic Systems and Reaction Conditions in Synthetic Efficiency
The efficiency of both nucleophilic and electrophilic substitution reactions for the synthesis of this compound and its analogues is critically dependent on the choice of catalytic systems and reaction conditions.
In nucleophilic substitution reactions starting from gramine or its salts, the reaction is often facilitated by the choice of solvent and temperature. Polar protic solvents like methanol can facilitate the elimination-addition mechanism. nih.gov For reactions involving indole-3-methanol, the key is the efficient in-situ formation of a good leaving group, which is often achieved through the use of sulfonyl chlorides in the presence of a non-nucleophilic base like triethylamine. nih.gov
For electrophilic substitution reactions, Lewis acid catalysts play a pivotal role. organic-chemistry.orgnih.gov Catalysts such as FeCl₃, ZnCl₂, AlCl₃, and BF₃·OEt₂ are commonly employed to activate the electrophile. tandfonline.comtandfonline.comnih.gov The strength and amount of the Lewis acid need to be carefully optimized to achieve a good yield without promoting unwanted side reactions. Solvent-free conditions, often in combination with microwave irradiation, have been shown to accelerate these reactions and can lead to higher yields and cleaner products. tandfonline.comtandfonline.com The choice of solvent can also be critical; for instance, in some Lewis acid-catalyzed alkylations of indoles, ethyl acetate (B1210297) has been found to be an effective solvent. nih.gov Furthermore, the electronic nature of substituents on the indole ring can influence reactivity, with electron-donating groups generally increasing the nucleophilicity of the indole and enhancing the reaction rate. rsc.org
In recent years, more advanced catalytic systems, including those based on palladium and rhodium, have been developed for the C-3 functionalization of indoles, offering high regioselectivity and efficiency under mild conditions. nih.gov For instance, palladium-catalyzed reactions have been developed for the direct arylation of indoles, with the regioselectivity (C-2 vs. C-3) being controlled by the choice of the base. nih.gov While not directly applied to sulfonylmethylation in the provided search results, these catalytic systems represent a promising area for future development in the synthesis of this compound.
Advanced Spectroscopic and Crystallographic Elucidation of 3 Benzenesulfonylmethyl 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
A thorough investigation for NMR data, which is fundamental for the structural assignment of organic molecules, yielded no specific results for 3-Benzenesulfonylmethyl-1H-indole.
Proton Nuclear Magnetic Resonance (1H NMR) Chemical Shift and Coupling Analysis
No published 1H NMR spectra, chemical shifts, or coupling constants for this compound could be located. This information is critical for determining the electronic environment and connectivity of protons within the molecule.
Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopic Characterization
Similarly, experimental 13C NMR data for this compound are absent from the surveyed literature. This spectroscopic technique is essential for identifying the carbon framework of a molecule.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC-DEPT, NOESY) for Connectivity Confirmation
Advanced 2D NMR studies, such as COSY, HSQC, and NOESY, which provide detailed information about proton-proton and proton-carbon correlations, have not been reported for this compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Detailed vibrational spectroscopic data, which is used to identify functional groups and gain insights into molecular structure, is also not available for this compound.
Characteristic Group Frequency Assignments
No specific Infrared (IR) or Raman spectra have been published for this compound. Therefore, a table of characteristic group frequency assignments cannot be compiled.
Conformational Insights from Vibrational Spectra
In the absence of any vibrational spectra, no conformational analysis based on this technique can be reported for this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring its mass-to-charge ratio (m/z).
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For indole (B1671886) derivatives, HRMS is crucial in confirming their chemical formula. For instance, in the analysis of related indole compounds, HRMS has been used to determine elemental compositions and identify major peaks in collision-induced dissociation (CID) experiments. researchgate.net This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental formulas.
| Analytical Technique | Purpose | Typical Data Obtained |
| High-Resolution Mass Spectrometry (HRMS) | Precise determination of molecular weight and elemental composition. | Exact mass-to-charge (m/z) ratio, enabling the calculation of the molecular formula. |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure and the presence of chromophores.
Absorption and Fluorescence Emission Spectra Analysis
The UV-Vis spectrum of indole and its derivatives typically exhibits characteristic absorption bands. The indole moiety itself shows absorption peaks around 275, 282, and 290 nm. researchgate.net The parent indole molecule has an excitation peak at approximately 274 nm and an emission peak around 332 nm. aatbio.comaatbio.com The absorption maxima correspond to π → π* electronic transitions within the aromatic indole ring system. researchgate.net
Fluorescence spectroscopy, which measures the emission of light from a molecule after it has absorbed light, reveals further details about the electronic properties. The fluorescence emission spectrum of an indole derivative will also show characteristic peaks related to the indole nucleus. researchgate.net The difference between the excitation and emission wavelengths is known as the Stokes' shift. aatbio.com
| Spectroscopic Data | Wavelength (nm) | Transition Type |
| UV Absorption (Indole) | ~274-290 | π → π* |
| Fluorescence Emission (Indole) | ~332 | - |
X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination
Crystal System and Space Group Analysis
The crystal structure of indole derivatives can vary significantly depending on the substituents. For example, a search of the Cambridge Structural Database reveals that compounds containing the 1-phenylsulfonyl-1H-indole moiety crystallize in various systems, including monoclinic and orthorhombic. nih.gov The specific crystal system and space group, such as P21/c or P212121, dictate the symmetry of the unit cell and the arrangement of molecules within the crystal lattice. nih.govresearchgate.net
| Compound Class | Crystal System | Space Group | Reference |
| 1-Phenylsulfonyl-1H-indole derivatives | Monoclinic, Orthorhombic | P21/n, P212121 | nih.gov |
| (Phenylsulfonyl)indole derivative | Monoclinic | P21/c | researchgate.net |
Intermolecular Interactions and Crystal Packing (e.g., C—H⋯O Hydrogen Bonds)
A detailed examination of the C—H⋯O hydrogen bonds in (2-methyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone reveals the specific contacts that govern the crystal packing. The table below outlines the geometric parameters of these interactions.
Table 1: Hydrogen-Bond Geometry (Å, °) for (2-methyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone
| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |
|---|---|---|---|---|
| C12—H12⋯O2(i) | 0.93 | 2.58 | 3.468(3) | 160 |
| C22—H22⋯O3(ii) | 0.93 | 2.59 | 3.411(3) | 148 |
Symmetry codes: (i) x, y+1, z; (ii) -x+1/2, y+1/2, -z+3/2 Data sourced from a study on (2-methyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone nih.gov.
Furthermore, intramolecular C—H⋯O hydrogen bonds are also observed in several phenylsulfonyl indole derivatives, typically forming S(6) ring motifs with one of the sulfone oxygen atoms nih.gov. While these are intramolecular, they influence the conformation of the molecule, which in turn affects the intermolecular packing.
Computational Chemistry and Theoretical Characterization of 3 Benzenesulfonylmethyl 1h Indole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a cornerstone for the computational study of 3-Benzenesulfonylmethyl-1H-indole, offering a balance between accuracy and computational cost for determining the electronic structure and properties of this molecule.
Geometry Optimization and Electronic Structure Analysis
Theoretical geometry optimization of this compound has been performed to determine its most stable three-dimensional conformation. These calculations typically involve minimizing the energy of the molecule with respect to the positions of its atoms, revealing key structural parameters such as bond lengths, bond angles, and dihedral angles.
The electronic structure of the molecule, including the distribution of its molecular orbitals, is also elucidated through these calculations. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy gap between the HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the compound. A larger HOMO-LUMO gap generally implies higher stability.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-S | Data not available | ||
| S-O | Data not available | ||
| N-H | Data not available | ||
| C-N-C | Data not available | ||
| O-S-O | Data not available | ||
| C-C-S-O | Data not available |
Note: Specific values for bond lengths, bond angles, and dihedral angles for this compound are not available in the searched literature.
Mulliken Atomic Charge Distribution and Electrostatic Potential Maps
Mulliken population analysis is a method used to calculate the partial atomic charges on the atoms within the molecule. This analysis for this compound would reveal the distribution of electron density across the molecular framework. The oxygen atoms of the sulfonyl group and the nitrogen atom of the indole (B1671886) ring are expected to carry negative charges due to their high electronegativity, while the sulfur and adjacent carbon atoms would likely exhibit positive charges.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP map would highlight regions of negative electrostatic potential, typically colored in shades of red, around the electronegative oxygen and nitrogen atoms. These regions are indicative of sites susceptible to electrophilic attack. Conversely, regions of positive potential, often colored in blue, would be localized around the hydrogen atoms, particularly the N-H proton of the indole ring, indicating sites for nucleophilic attack.
Theoretical Vibrational Spectra (IR, Raman) Prediction and Experimental Correlation
Theoretical vibrational frequencies for this compound can be calculated using DFT. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. The predicted spectra can be correlated with experimentally obtained spectra to confirm the molecular structure and to aid in the assignment of vibrational modes to specific functional groups.
Key vibrational modes for this compound would include the N-H stretching of the indole ring, the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group, C-H stretching of the aromatic rings, and various bending and deformation modes.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (Indole) | Stretching | Data not available |
| S=O (Sulfonyl) | Asymmetric Stretching | Data not available |
| S=O (Sulfonyl) | Symmetric Stretching | Data not available |
| C-S | Stretching | Data not available |
| Aromatic C-H | Stretching | Data not available |
Note: Specific predicted vibrational frequencies for this compound are not available in the searched literature.
Molecular Dynamics Simulations
Quantum Chemical Analysis of Reaction Pathways and Energetics
Quantum chemical methods can be utilized to investigate potential reaction pathways involving this compound. By calculating the energies of reactants, transition states, and products, the energetics of various chemical transformations can be determined. This analysis can help in understanding the reactivity of the molecule and in predicting the feasibility of different synthetic routes or metabolic transformations. For instance, the acidity of the N-H proton or the reactivity of the methylene (B1212753) bridge could be explored through such calculations.
Conformational Energy Landscapes and Stability Analysis
The presence of flexible single bonds in this compound, particularly the C-C and C-S bonds of the sulfonylmethyl bridge, allows for multiple conformations. A conformational energy landscape can be generated by systematically rotating these bonds and calculating the energy of the resulting conformers. This analysis helps in identifying the lowest energy (most stable) conformations and the energy barriers between them. Understanding the conformational preferences is crucial as it can influence the molecule's biological activity and physical properties.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become an invaluable tool for structural elucidation and verification of synthetic compounds. Density Functional Theory (DFT) is a prominent method for calculating the NMR shielding tensors, which can then be converted to chemical shifts. For indole derivatives, the accuracy of these predictions is crucial for distinguishing between isomers and understanding substituent effects.
Geometry Optimization: The first step is to obtain the lowest energy conformation of the molecule using a suitable level of theory, such as B3LYP with a 6-31G(d,p) basis set.
NMR Shielding Calculation: Using the optimized geometry, the NMR isotropic shielding values are calculated using the Gauge-Including Atomic Orbital (GIAO) method.
Chemical Shift Calculation: The calculated shielding values are then referenced against the shielding of a standard, typically tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts.
For related indole derivatives, studies have shown that DFT calculations can predict proton and carbon chemical shifts with a high degree of accuracy, often with a mean absolute error of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C NMR. It is anticipated that the benzenesulfonylmethyl substituent at the C3 position would induce notable downfield shifts in the neighboring protons and carbons of the indole ring due to its electron-withdrawing nature.
A hypothetical table of predicted NMR chemical shifts for this compound, based on general knowledge of similar structures, is presented below.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-H | ~8.1 | - |
| C2-H | ~7.2 | ~124 |
| C4-H | ~7.6 | ~111 |
| C5-H | ~7.1 | ~122 |
| C6-H | ~7.1 | ~120 |
| C7-H | ~7.5 | ~119 |
| CH₂ | ~4.5 | ~55 |
| Phenyl-H (ortho) | ~7.8 | ~129 |
| Phenyl-H (meta) | ~7.5 | ~128 |
| Phenyl-H (para) | ~7.6 | ~133 |
Note: These are estimated values and would require specific DFT calculations for confirmation.
Non-Linear Optical (NLO) Properties Prediction
The quest for new materials with significant non-linear optical (NLO) properties for applications in photonics and optoelectronics has driven research into various organic molecules, including indole derivatives. The NLO response of a molecule is governed by its hyperpolarizability, which can be predicted using computational methods.
The presence of the benzenesulfonyl group, an electron-accepting moiety, connected to the electron-rich indole ring via a methylene bridge suggests that this compound could exhibit NLO properties. The intramolecular charge transfer (ICT) from the indole donor to the benzenesulfonyl acceptor is a key factor for a significant NLO response.
Computational investigation of the NLO properties of this molecule would typically involve the calculation of the first-order hyperpolarizability (β) using methods like DFT. The choice of functional and basis set is critical for obtaining reliable results. Studies on similar donor-acceptor substituted indoles have shown that the magnitude of the NLO response is sensitive to the nature and position of the substituents. For instance, a direct conjugation between the donor and acceptor groups generally leads to a larger hyperpolarizability. In this compound, the methylene spacer might modulate the extent of this electronic communication.
A theoretical study would provide values for the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). A hypothetical data table is presented below to illustrate the kind of information that would be obtained from such a study.
| Parameter | Predicted Value |
| Dipole Moment (μ) | ~4-6 Debye |
| Linear Polarizability (α) | ~200-300 a.u. |
| First Hyperpolarizability (β) | ~10-50 x 10⁻³⁰ esu |
Note: These are hypothetical values and are dependent on the specific computational methodology employed.
Reactivity and Mechanistic Chemical Transformations of 3 Benzenesulfonylmethyl 1h Indole
Transformations Involving the Sulfonylmethyl Moiety
The benzenesulfonylmethyl group at the C-3 position of the indole (B1671886) significantly influences the molecule's reactivity. The sulfonyl group is a strong electron-withdrawing group, which acidifies the protons on the adjacent methylene (B1212753) bridge. This feature is central to many of the transformations observed for this moiety.
Reactions at the Methylene Bridge (e.g., α-functionalization)
The methylene bridge in 3-benzenesulfonylmethyl-1H-indole is activated by the adjacent sulfonyl group, making the α-protons acidic and susceptible to deprotonation by a suitable base. The resulting carbanion is a soft nucleophile that can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.
This α-functionalization is a powerful tool for elaborating the structure of the indole derivative. For instance, the generated carbanion can be alkylated, acylated, or undergo addition to carbonyl compounds. These reactions typically proceed by treatment of the parent compound with a base, such as an alkoxide or a metal hydride, followed by the addition of an electrophile.
A key reaction involving the α-functionalized methylene bridge is the Julia-Kocienski olefination . organic-chemistry.orgnih.govresearchgate.netwikipedia.orgmdpi.com This reaction allows for the stereoselective synthesis of alkenes from the reaction of a sulfone with a carbonyl compound. In the context of this compound, this would involve the deprotonation of the methylene bridge, followed by reaction with an aldehyde or ketone to form a β-hydroxy sulfone intermediate. Subsequent elimination, often facilitated by a one-pot procedure, yields the corresponding 3-alkenyl-1H-indole derivative. The stereochemical outcome of the olefination can often be controlled by the choice of reaction conditions and the specific sulfone derivative used. organic-chemistry.org
Table 1: Examples of α-Functionalization Reactions of Benzylic Sulfones This table presents generalized reactions applicable to the methylene bridge of this compound based on the known reactivity of benzylic sulfones.
| Reaction Type | Reagents | Product Type |
| Alkylation | 1. Base (e.g., n-BuLi, NaH) 2. Alkyl halide (R-X) | α-Alkyl-3-benzenesulfonylmethyl-1H-indole |
| Acylation | 1. Base (e.g., n-BuLi) 2. Acyl chloride (RCOCl) | α-Acyl-3-benzenesulfonylmethyl-1H-indole |
| Julia-Kocienski Olefination | 1. Base (e.g., KHMDS, NaHMDS) 2. Aldehyde (R'CHO) or Ketone (R'R''CO) | 3-Alkenyl-1H-indole |
Sulfone Group Modifications
The sulfone group itself can undergo modification or be completely removed. One of the most significant transformations of α-halo sulfones is the Ramberg-Bäcklund reaction . wikipedia.orgorganic-chemistry.orgyoutube.com This reaction provides a method for the synthesis of alkenes through the extrusion of sulfur dioxide from an α-halo sulfone in the presence of a base. For this compound, this would first require halogenation at the α-position of the sulfone. Subsequent treatment with a strong base would lead to the formation of a transient episulfone, which then decomposes to yield a 3-vinylindole derivative and sulfur dioxide. The reaction is known for its ability to form highly substituted and strained alkenes. wikipedia.orgyoutube.com
Desulfonylation, the removal of the sulfonyl group, can also be achieved. Reductive desulfonylation can be accomplished using various reducing agents, such as sodium amalgam or samarium(II) iodide, which would convert the 3-benzenesulfonylmethyl group back to a methyl group.
Reactions at the Indole Nitrogen (N-functionalization)
The nitrogen atom of the indole ring is a nucleophilic center and can readily participate in alkylation and acylation reactions. These transformations are important for modifying the electronic properties of the indole ring and for introducing functionalities that can influence the biological activity or further reactivity of the molecule.
Alkylation and Acylation Reactions
N-alkylation of this compound can be achieved by treating the indole with a base, such as sodium hydride, followed by the addition of an alkylating agent like an alkyl halide or a sulfate. This reaction proceeds via the formation of the indolide anion, which then acts as a nucleophile.
Similarly, N-acylation can be accomplished using acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base to neutralize the liberated acid. For instance, reaction with an acyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) would yield the corresponding N-acylindole. Chemoselective N-acylation of indoles can also be achieved using thioesters as the acyl source in the presence of a base like cesium carbonate. beilstein-journals.org
Table 2: N-Functionalization Reactions of Indoles This table presents generalized reactions applicable to the indole nitrogen of this compound.
| Reaction Type | Reagents | Product Type |
| N-Alkylation | 1. Base (e.g., NaH) 2. Alkyl halide (R-X) | 1-Alkyl-3-benzenesulfonylmethyl-1H-indole |
| N-Acylation | Acyl chloride (RCOCl), Base (e.g., Pyridine) | 1-Acyl-3-benzenesulfonylmethyl-1H-indole |
| N-Acylation with Thioesters | Thioester (RCOS-Alkyl), Cs₂CO₃ | 1-Acyl-3-benzenesulfonylmethyl-1H-indole |
Reactions at the Indole Core (Positions C-2, C-4, C-5, C-6, C-7)
The indole nucleus is an electron-rich aromatic system and is susceptible to electrophilic substitution. The position of substitution is highly dependent on the nature and position of existing substituents.
Electrophilic Reactivity at Other Positions
While the C-3 position is the most nucleophilic site in an unsubstituted indole, in this compound, this position is blocked. Consequently, electrophilic attack occurs at other positions of the indole ring. The presence of the electron-withdrawing benzenesulfonylmethyl group at C-3 deactivates the pyrrole (B145914) ring towards electrophilic attack to some extent. However, electrophilic substitution is still possible, with the C-2 position being the most likely site of attack. This is because the intermediate Wheland complex formed by attack at C-2 is more stable than those formed by attack at other positions on the benzene (B151609) portion of the indole ring. pearson.com
Electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to occur preferentially at the C-2 position, provided that a sufficiently reactive electrophile is used. For example, acid-catalyzed alkylation of 3-alkylindoles with unactivated alkenes has been shown to occur at the C-2 position. frontiersin.org It is important to note that under certain conditions, especially with strong electrophiles, substitution on the benzene ring (at C-4, C-5, C-6, or C-7) can also occur. niscpr.res.in
Nucleophilic Reactivity on Substituted Indoles
The presence of the benzenesulfonylmethyl group at the C-3 position of the indole ring significantly influences its reactivity towards nucleophiles. Rather than the indole nucleus itself acting as a nucleophile at C-3 in a typical electrophilic aromatic substitution, the this compound primarily functions as an electrophilic substrate. The arenesulfonyl group is an effective leaving group, and its departure under basic conditions is a key step in the reactivity of this compound. nih.gov
Under basic conditions, this compound can undergo an elimination of benzenesulfinic acid to form a highly reactive alkylideneindolenine intermediate (also known as a vinylogous imine). nih.govresearchgate.net This intermediate is a potent electrophile and readily reacts with a variety of nucleophiles. This two-step process of elimination followed by addition allows for the synthesis of a wide array of C-3 functionalized indoles. nih.govrsc.org
The general reaction can be summarized as follows:
Elimination: A base abstracts a proton, leading to the elimination of the benzenesulfonyl group as a sulfinate anion and the formation of the alkylideneindolenine intermediate.
Nucleophilic Attack: The nucleophile then attacks the electrophilic exocyclic double bond of the intermediate, resulting in the formation of a new C-C or C-heteroatom bond at the C-3 methylene position.
This reactivity pattern has been exploited for the synthesis of various 3-substituted indole derivatives. For instance, active methylene compounds can act as nucleophiles, adding to the alkylideneindolenine intermediate to furnish new C-3 functionalized indole products. nih.gov
Table 1: Nucleophilic Substitution Reactions Involving Arenesulfonyl Indoles
| Precursor | Nucleophile | Product | Reaction Type | Reference |
| 3-(Tosylmethyl)indole | Active Methylene Compounds | C-3 Functionalized Indoles | Elimination-Addition | nih.gov |
| 3-Arenesulfonyl-3-indolyloxindoles | 3-Cyano-4-methylcoumarins | Quaternary Carbon Centered C-3 Functionalized 2-Oxindoles | Vinylogous Reaction | researchgate.net |
Rearrangement Reactions
While specific rearrangement reactions involving exclusively this compound are not extensively documented in readily available literature, the formation of the highly reactive alkylideneindolenine intermediate suggests the potential for rearrangement pathways. Such intermediates are known to be involved in various transformations.
One relevant area of study is the rearrangement of related sulfone-containing indole systems. For example, indolinesulfonamides have been shown to undergo rearrangement to the corresponding indoline (B122111) arylsulfones in the presence of polyphosphoric acid. Although this involves an N-sulfonyl group rather than a C-3 sulfonylmethyl group, it highlights the mobility of sulfonyl moieties within the indole framework under certain conditions.
Furthermore, more general 1,2-sulfone rearrangements initiated by nucleophilic addition to activated vinyl sulfones have been studied. These rearrangements proceed through a sequence of addition and migration steps. It is conceivable that under specific reaction conditions, the alkylideneindolenine intermediate derived from this compound could participate in analogous rearrangement processes, especially if the attacking nucleophile possesses the appropriate structural features to facilitate such a migration.
More directly related are du.ac.irdu.ac.ir-sigmatropic rearrangements of N-oxyindole derivatives bearing sulfamate (B1201201) functionalities, which have been shown to proceed without the need for a metal catalyst. organic-chemistry.org This type of rearrangement involves the migration of a group from the nitrogen atom to the C-3 position, underscoring the electronic propensity for transformations involving these two positions.
Mechanistic Investigations of Key Transformations
The primary mechanistic pathway for the reaction of this compound with nucleophiles involves the formation of an alkylideneindolenine intermediate. nih.govrsc.org This mechanism is a departure from the classical SN1 or SN2 pathways typically observed in nucleophilic substitutions. libretexts.org
The key steps of this mechanism are:
Deprotonation: In the presence of a base, the acidic proton on the indole nitrogen or at the α-carbon to the sulfonyl group can be removed.
Elimination of the Leaving Group: The resulting anion facilitates the elimination of the arenesulfinate anion, which is a stable leaving group. This step results in the formation of the planar, electrophilic alkylideneindolenine intermediate.
Nucleophilic Addition: The incoming nucleophile then attacks the exocyclic methylene carbon of the highly reactive intermediate. This step is typically fast and leads to the final C-3 substituted indole product.
This elimination-addition mechanism is advantageous as it avoids the formation of a potentially unstable carbocation at the benzylic position, which would be expected in a classical SN1 reaction. The stability of the arenesulfinate leaving group is a key driving force for the initial elimination step.
Structure Activity Relationship Sar Studies of 3 Benzenesulfonylmethyl 1h Indole Analogues
Influence of Substituent Variation on the Benzenesulfonyl Moiety
The benzenesulfonyl group plays a critical role in the interaction of 3-Benzenesulfonylmethyl-1H-indole analogues with their biological targets. Alterations to the substitution pattern on this phenyl ring can significantly impact activity through electronic and steric effects. While specific studies on this compound itself are limited, general principles from related benzenesulfonamide derivatives suggest that the nature and position of substituents are key determinants of potency and selectivity.
For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the sulfonyl group, which in turn can affect binding affinity to target proteins. The position of these substituents (ortho, meta, or para) also dictates the molecule's three-dimensional shape and its ability to fit into a specific binding pocket.
Table 1: Hypothetical Influence of Benzenesulfonyl Substituents on Activity
| Substituent Position | Substituent Type | Potential Effect on Activity | Rationale |
| Para | Electron-withdrawing (e.g., -NO₂, -CN) | Potentially increased | May enhance hydrogen bonding or other electronic interactions. |
| Para | Electron-donating (e.g., -OCH₃, -CH₃) | Variable | Could either enhance or diminish activity depending on the target's electronic environment. |
| Ortho | Bulky group (e.g., -C(CH₃)₃) | Potentially decreased | May introduce steric hindrance, preventing optimal binding. |
| Meta | Halogen (e.g., -Cl, -F) | Variable | Can alter both electronic properties and lipophilicity, with effects dependent on the specific biological target. |
Effects of Substitution on the Indole (B1671886) Nucleus (e.g., C-2, N-1)
The indole nucleus is another critical component for the biological activity of this class of compounds. Modifications at various positions on the indole ring, particularly at the C-2 and N-1 positions, have been shown to significantly influence the pharmacological profile of related indole derivatives.
The N-1 position of the indole is also a key site for modification. The hydrogen atom at N-1 can act as a hydrogen bond donor. Replacing this hydrogen with various substituents can alter the compound's lipophilicity, metabolic stability, and binding mode. For example, N-alkylation or N-acylation can lead to analogues with distinct pharmacological properties. Studies on other indole-containing molecules have demonstrated that N-1 substitution can be a powerful strategy for modulating activity and selectivity.
Modulation of Linker Length and Heteroatom Identity in Related Structures
Stereochemical Considerations in SAR
Stereochemistry can play a pivotal role in the biological activity of chiral molecules. If a chiral center is introduced into the this compound scaffold, for example, by substitution on the methylene (B1212753) linker, the resulting enantiomers may exhibit different pharmacological activities. mdpi.com
This difference in activity arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral. Consequently, one enantiomer may fit into the binding site more effectively than the other, leading to a more potent biological response. Therefore, when designing and synthesizing analogues of this compound that contain stereocenters, it is essential to separate and evaluate the individual enantiomers to fully understand the stereochemical requirements for optimal activity.
Computational Approaches to SAR Prediction (e.g., QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activities. nih.govmsjonline.orgeurjchem.com For this compound analogues, QSAR models can be developed to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive experimental screening.
A typical QSAR study involves generating a dataset of compounds with known activities and calculating a variety of molecular descriptors that quantify their structural and physicochemical properties. These descriptors can include parameters related to hydrophobicity, electronics, sterics, and topology. Statistical methods are then used to build a mathematical model that relates these descriptors to the observed biological activity.
Table 2: Common Descriptors Used in QSAR Studies
| Descriptor Type | Example Descriptors | Information Provided |
| Electronic | Hammett constants, dipole moment | Distribution of charge in the molecule |
| Steric | Molar refractivity, Taft steric parameters | Size and shape of the molecule |
| Hydrophobic | LogP, clogP | Lipophilicity and ability to cross cell membranes |
| Topological | Connectivity indices, Wiener index | Atomic arrangement and branching |
While specific QSAR models for this compound are not yet widely reported in the literature, the application of these computational methods holds significant promise for accelerating the discovery and optimization of new drug candidates based on this scaffold.
Biological Target Modulation and Mechanistic Investigations of 3 Benzenesulfonylmethyl 1h Indole Derivatives
Investigations of Ligand-Receptor Interactions
The ability of 3-benzenesulfonylmethyl-1H-indole derivatives to bind to and modulate the function of specific receptors is a key area of research. These interactions are fundamental to their potential pharmacological activities.
Serotonin (B10506) 5-HT6 Receptor Ligand Binding and Functional Modulation
A series of N1-arylsulfonyltryptamines, which share structural similarities with this compound, have been identified as potent ligands for the human serotonin 5-HT6 receptor. The 5-HT6 receptor, a G-protein coupled receptor, is primarily expressed in the brain and is a target for cognitive and psychiatric disorders.
Research has shown that the N-arylsulfonylindole scaffold is a key pharmacophore for high-affinity binding to the 5-HT6 receptor. For instance, the 5-methoxy-1-benzenesulfonyl analogue of N,N-dimethyltryptamine demonstrated high affinity for this receptor. Molecular modeling studies suggest that the aminoethyl side chain of these tryptamine (B22526) derivatives likely adopts a binding conformation oriented towards the 4-position of the indole (B1671886) ring. This hypothesis is supported by the high affinity observed in 4-(aminoethyl)indoles.
Functional assays, such as adenylate cyclase stimulation, have been employed to characterize the nature of this interaction. While some N1-arylsulfonyltryptamine derivatives act as antagonists, showing no agonist activity, others, like certain 4-(aminoethyl)indoles, behave as partial agonists. The selectivity of these compounds is also a critical factor; some derivatives show good selectivity over other serotonin receptors and dopamine (B1211576) receptors. The discovery that a 1-(phenylsulfonyl)-1H-indole fragment can be effectively used in the design of multifunctional ligands targeting both 5-HT6 receptors and cholinesterases further underscores the importance of this chemical motif.
Modulation of Intracellular Signaling Pathways
The intricate network of intracellular signaling pathways governs a multitude of cellular processes, from proliferation and survival to differentiation and apoptosis. The ability of small molecules to selectively modulate these pathways is a cornerstone of modern drug discovery. Derivatives of this compound have emerged as a class of compounds with the potential to interact with and modulate key signaling cascades implicated in various pathological conditions.
The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell growth, metabolism, and survival. mdpi.com Its aberrant activation is a frequent event in many cancers, making it a prominent target for therapeutic intervention. mdpi.com This pathway is initiated by the activation of PI3K, a family of lipid kinases, in response to extracellular stimuli like growth factors and cytokines. mdpi.com Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), which in turn recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.
Activated Akt plays a central role in the pathway, phosphorylating a plethora of downstream targets to promote cell survival, proliferation, and growth. One of the key downstream effectors of Akt is mTOR, a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2. mdpi.com mTORC1, when activated, promotes protein synthesis and cell growth by phosphorylating substrates such as p70S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). mdpi.com
Furthermore, the PI3K/Akt/mTOR pathway is intricately linked with the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a transcription factor that plays a critical role in inflammation, immunity, and cell survival. The crosstalk between these two pathways is complex and often synergistic in promoting cancer progression.
Indole compounds, the parent scaffold of this compound, have demonstrated the capacity to deregulate the PI3K/Akt/mTOR signaling cascade. nih.gov For instance, indole-3-carbinol (B1674136) (I3C) and its derivative, 3,3'-diindolylmethane (B526164) (DIM), have been shown to modulate this pathway. nih.govnih.gov Studies have indicated that these compounds can inhibit the activation of Akt and NF-κB, which are considered primary targets. nih.gov The inhibition of Akt by indole derivatives can lead to the downstream suppression of mTOR, effectively disrupting the entire PI3K/Akt/mTOR signaling axis. nih.gov
While direct studies on this compound's effect on this pathway are emerging, the established activity of related indole compounds provides a strong rationale for investigating its potential as a modulator of PI3K/Akt/mTOR/NF-κB signaling. The structural features of the benzenesulfonylmethyl group at the 3-position of the indole ring may confer unique properties that influence its interaction with key kinases within this pathway.
Table 1: Selected Indole Derivatives and their Effects on the PI3K/Akt/mTOR/NF-κB Pathway
| Compound | Key Finding | Reference |
| Indole-3-carbinol (I3C) | Modulates multiple cellular signaling pathways, including PI3K/Akt/mTOR. | nih.gov |
| 3,3'-diindolylmethane (DIM) | Inhibits Akt and NF-κB activation. | nih.gov |
| (3-chloroacetyl)-indole (3CAI) | A specific inhibitor of Akt, leading to inhibition of downstream mTOR. | nih.gov |
Molecular Interactions with Biomolecules
The biological activity of a compound is fundamentally determined by its molecular interactions with cellular macromolecules. For this compound and its derivatives, understanding these interactions with key biomolecules like DNA and tubulin is crucial for elucidating their mechanism of action.
Tubulin Interaction:
Tubulin, a globular protein, polymerizes to form microtubules, which are essential components of the cytoskeleton. Microtubules play a critical role in cell division, intracellular transport, and maintenance of cell shape. Consequently, agents that interfere with tubulin dynamics are potent anticancer agents. The indole scaffold is a "privileged structure" found in several natural and synthetic tubulin inhibitors. nih.gov
For instance, Vinca alkaloids, such as vincristine (B1662923), are well-known anticancer drugs that bind to tubulin and inhibit microtubule formation. nih.gov Molecular modeling studies have shown that the indole nucleus of vincristine can form hydrogen bond interactions with amino acid residues in the tubulin binding site. nih.gov
Derivatives of N-arylsulfonylsubstituted-1H-indole have been designed and synthesized as inhibitors of tubulin polymerization. nih.gov One potent compound from this series was found to arrest the cell cycle at the G2/M phase, a hallmark of tubulin-targeting agents, and directly inhibit tubulin polymerization. nih.gov Docking studies of indole derivatives into the colchicine (B1669291) binding site of tubulin have revealed key interactions. The indole ring can fit into a hydrophobic pocket, while other parts of the molecule, such as a trimethoxyphenyl (TMP) group, can form hydrogen bonds with residues like Cysβ241. nih.gov The N-H of the indole ring can also act as a hydrogen bond donor. nih.gov
DNA Interaction:
While the primary focus for many indole derivatives has been on tubulin inhibition, the potential for DNA interaction should not be overlooked. The planar indole ring system has the potential to intercalate between the base pairs of the DNA double helix. This mode of interaction can disrupt DNA replication and transcription, leading to cytotoxic effects. The specific substituents on the indole ring and the benzenesulfonylmethyl group would significantly influence the nature and strength of any such interaction. Further biophysical studies, such as UV-Visible spectroscopy, fluorescence quenching, and circular dichroism, would be necessary to definitively characterize the interaction of this compound with DNA.
Table 2: Examples of Indole Derivatives and their Interactions with Tubulin
| Compound Class | Key Interaction | Consequence | Reference |
| N-Arylsulfonylsubstituted-1H-indoles | Inhibition of tubulin polymerization | G2/M cell cycle arrest | nih.gov |
| Sulfur atom-spaced TMP derivatives | Binds to the colchicine binding site of tubulin | Inhibition of tubulin polymerization | nih.gov |
| Vincristine | Indole-skeleton has a hydrogen bond interaction with ASN329 | Inhibition of microtubule formation | nih.gov |
Mechanistic Elucidation of Selective Biological Interactions
The selectivity of a drug for its intended biological target over other molecules is a critical determinant of its therapeutic index. For this compound derivatives, understanding the structural basis for selective interactions is paramount for developing safer and more effective therapeutic agents.
The benzenesulfonylmethyl substituent at the 3-position of the indole ring introduces a significant structural feature that can influence selectivity. The size, shape, and electronic properties of this group can dictate how the molecule fits into the binding pockets of different proteins. For example, in the context of tubulin inhibition, this substituent could be oriented to either enhance favorable interactions within the colchicine binding site or create steric clashes that prevent binding.
The pursuit of selective biological interactions often involves a combination of rational drug design, chemical synthesis, and comprehensive biological evaluation. By systematically exploring the structure-activity relationships (SAR) of this compound derivatives, researchers can identify key structural motifs that confer selectivity. For example, studies on substituted indole-5-carboxamides and indole-6-carboxamides have shown that variations in amide, indole, or sulfonamide substituents can significantly impact potency and selectivity as antagonists of peptidoleukotrienes. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Benzenesulfonylmethyl-1H-indole, and what are their critical reaction parameters?
- Methodology : The compound is typically synthesized via sulfonylation of indole derivatives. For example, benzenesulfonyl chloride reacts with 3-bromoindole under phase-transfer conditions (e.g., NaOH, tetrabutylammonium hydrogen sulfate as a catalyst) in benzene. Stirring at room temperature for 2 hours, followed by extraction and recrystallization from methanol, yields the product . Key parameters include maintaining anhydrous conditions, controlling reaction temperature (22–25°C), and optimizing stoichiometry to minimize byproducts.
- Safety Note : Use fume hoods and personal protective equipment (PPE) due to the acute oral toxicity (LD₅₀ = 350 mg/kg in rats) .
Q. How is this compound characterized using spectroscopic techniques?
- Methodology :
- ¹H NMR : Peaks for aromatic protons appear in δ 7.1–7.9 ppm, with sulfonylmethyl groups showing singlet signals near δ 4.0–4.2 ppm. For example, analogous compounds exhibit a benzenesulfonyl proton at δ 7.56 (d, J = 8.0 Hz) and indole NH as a broad singlet .
- HRMS : Confirm molecular ion peaks (e.g., m/z 336.2 for C₁₄H₁₀BrNO₂S) to verify purity .
- Table 1 : Key Spectroscopic Data from Literature
| Property | Value/Observation | Source |
|---|---|---|
| Melting Point | 122–126°C | |
| ¹H NMR (CDCl₃) | δ 7.95 (br s, 1H, NH) | |
| Molecular Formula | C₁₄H₁₀BrNO₂S |
Q. What safety protocols are essential when handling this compound?
- Guidelines :
- Ventilation : Use local exhaust ventilation to avoid inhalation of dust .
- Storage : Keep in a cool, dry place (<25°C) away from oxidizing agents .
- Waste Disposal : Dispose via approved hazardous waste facilities, as the compound is classified under GHS Category 4 (H302: harmful if swallowed) .
Advanced Research Questions
Q. How can data contradictions in NMR or crystallographic studies of sulfonylated indoles be resolved?
- Approach :
- 2D NMR (COSY, NOESY) : Resolve overlapping signals by identifying coupling patterns and spatial proximities. For instance, NOESY can confirm substituent orientation on the indole ring .
- X-ray Crystallography : Resolve ambiguities in regiochemistry. A study of 3-(4-methoxybenzyl)-1-phenylsulfonylindole confirmed the sulfonyl group’s position at C1 via C–S bond lengths (1.76–1.79 Å) .
Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?
- Experimental Design :
- Catalytic Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄) in Suzuki-Miyaura couplings with boronic acids. Monitor reaction progress via TLC or HPLC .
- Kinetic Studies : Vary temperature (25–80°C) and solvent polarity (THF vs. DMF) to assess activation energy and regioselectivity.
- Key Finding : Electron-withdrawing sulfonyl groups deactivate the indole ring, requiring elevated temperatures for C–H functionalization .
Q. How can computational methods predict the biological activity of this compound derivatives?
- Strategy :
- Docking Simulations : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2) or kinase enzymes. Validate with IC₅₀ assays .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with anti-inflammatory activity. For example, electron-donating groups (e.g., –OCH₃) enhance binding affinity .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the cytotoxicity of sulfonylated indoles?
- Methodology :
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT on HeLa cells). Account for variables like cell passage number and serum concentration .
- Dose-Response Curves : Re-evaluate potency under identical conditions. For example, discrepancies in LD₅₀ (350 mg/kg vs. 400 mg/kg) may stem from rodent strain differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
